molecular formula C12H13NO B13163475 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde

Cat. No.: B13163475
M. Wt: 187.24 g/mol
InChI Key: RXPOSGSXOBDVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde typically involves the reaction of 4-pyridylcarbinol with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,6-Tetrahydropyridin-4-yl)benzaldehyde is unique due to its specific combination of a tetrahydropyridine ring and a benzaldehyde group. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research applications .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)benzaldehyde

InChI

InChI=1S/C12H13NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-5,9,13H,6-8H2

InChI Key

RXPOSGSXOBDVBZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)C=O

Origin of Product

United States

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